![molecular formula C24H25N5O3 B2372340 4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893954-58-0](/img/structure/B2372340.png)
4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazoles are a type of organic compound that are key components to functional molecules used in a variety of everyday applications . They are heterocycles, which means they contain atoms of at least two different elements as members of its rings .
Synthesis Analysis
Imidazoles can be synthesized through a variety of methods. One method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The specific structure of “4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions involving imidazoles are diverse, due to the presence of nitrogen atoms in the ring. These reactions often involve the formation of new bonds, and the utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazoles can also vary greatly depending on their specific structure. Some databases, such as ChemSynthesis, contain physical properties for listed substances .科学的研究の応用
Chemical Reactions and Synthesis
4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione and its analogs are involved in various chemical reactions and synthesis processes. For instance, studies have shown that related imidazole compounds can be synthesized through reactions involving N-heterocyclic carbene-stabilized group 13 trihydride complexes (Cole et al., 2005). Glycolurils, a category related to these compounds, find applications in pharmacology, explosives, and supramolecular chemistry, as evidenced by their versatile synthesis methods (Kravchenko et al., 2018).
Structural and Chemical Analysis
Structural and chemical analyses of related compounds have been conducted to understand their properties better. The molecular structures of some imidazolium compounds have been described in detail, offering insights into their chemical behavior and potential applications (Cole et al., 2005). Additionally, the synthesis and identification of various derivatives, such as oxazepine, pyrazole, and isoxazole compounds from 2-Aminobenzimidazole, further exemplify the range of possible applications in scientific research (Adnan et al., 2014).
Pharmacological Potential
Compounds within this chemical family have shown potential in pharmacological research. For instance, some derivatives have been evaluated for their antimicrobial activities, highlighting their potential as therapeutic agents (Sankhe & Chindarkar, 2021). Furthermore, molecular docking studies have been conducted to explore their potential as anti-tuberculosis agents, indicating their relevance in drug discovery (Hussain et al., 2016).
Spectroscopy and Molecular Modeling
Detailed spectroscopic analysis and molecular modeling studies have been used to investigate the structural and electronic properties of related imidazole derivatives. These studies aid in understanding the compounds' behavior at a molecular level, which is crucial for their application in various scientific fields (Mary et al., 2020).
将来の方向性
特性
IUPAC Name |
4-methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16(2)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-14-28(20)23)17-9-11-19(12-10-17)32-18-7-5-4-6-8-18/h4-12,16H,13-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHWWOAXXDJXTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

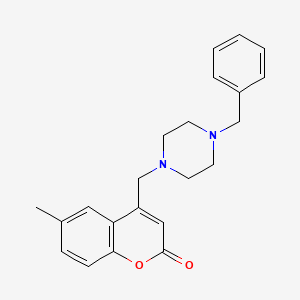
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2372259.png)
![2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2372260.png)

![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/no-structure.png)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2372263.png)
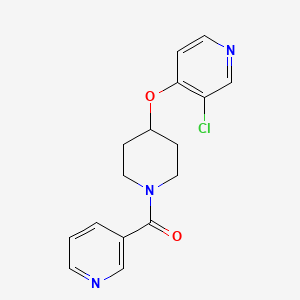
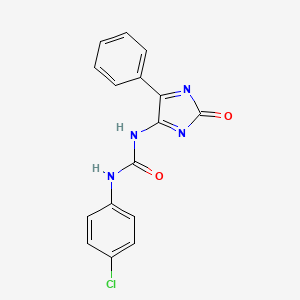
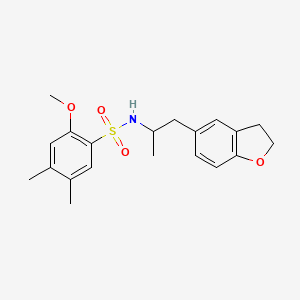

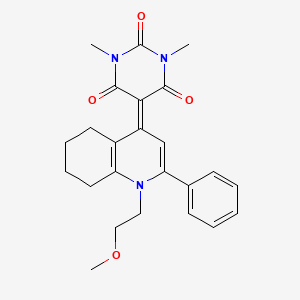
![N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2372276.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide](/img/structure/B2372277.png)
